1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}BUTAN-1-ONE
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Overview
Description
1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}BUTAN-1-ONE is a complex organic compound that belongs to the class of piperazine derivatives This compound is known for its unique chemical structure, which includes a methoxyphenyl group attached to a piperazine ring, further connected to a piperidine ring and a butanone moiety
Preparation Methods
The synthesis of 1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}BUTAN-1-ONE involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of 2-Methoxyphenylpiperazine: This intermediate is synthesized by reacting 2-methoxyaniline with piperazine in the presence of a suitable catalyst.
Coupling with Piperidine: The 2-methoxyphenylpiperazine is then coupled with piperidine using a carbonylating agent such as phosgene or triphosgene.
Addition of Butanone Moiety: The final step involves the addition of the butanone moiety to the piperidine ring, typically through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}BUTAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Scientific Research Applications
1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}BUTAN-1-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with neurotransmitter receptors and its effects on cellular signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}BUTAN-1-ONE involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist at these receptors, modulating their activity and influencing downstream signaling pathways. This modulation can lead to various physiological effects, including changes in neurotransmitter release and receptor sensitivity .
Comparison with Similar Compounds
1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}BUTAN-1-ONE can be compared with other piperazine derivatives, such as:
1-(2-Methoxyphenyl)piperazine: Similar in structure but lacks the piperidine and butanone moieties.
1-(4-Methoxyphenyl)piperazine: Similar but with a different substitution pattern on the phenyl ring.
1-(2,3-Dichlorophenyl)piperazine: Contains dichloro substituents instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-3-6-20(25)23-11-9-17(10-12-23)21(26)24-15-13-22(14-16-24)18-7-4-5-8-19(18)27-2/h4-5,7-8,17H,3,6,9-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTBWSBASSKAOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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